3-Chloropropanesulfonyl chloride

Übersicht

Beschreibung

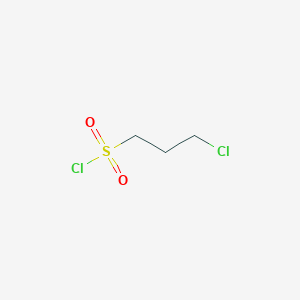

3-Chloropropanesulfonyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S . It is also known by several synonyms, including γ-Chloropropanesulfonyl chloride, 1-Chloro-3-propanesulfonyl chloride, and 3-Chloro-1-propanesulfonyl chloride . This compound is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloropropanesulfonyl chloride can be synthesized through the reaction of 3-chloropropanol with thionyl chloride . The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent . The reaction can be represented as follows:

ClCH2CH2CH2OH+SOCl2→ClCH2CH2CH2SO2Cl+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloropropanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert it into corresponding sulfinyl or sulfhydryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonic acids: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Enzymatic Inhibitors

CPSCl is extensively used in the preparation of enzymatic inhibitors. These inhibitors play critical roles in drug development by modulating enzyme activity, which is essential in treating various diseases. For instance, CPSCl has been employed to synthesize sulfonamide derivatives that exhibit inhibitory effects on specific enzymes involved in metabolic pathways .

Synthesis of Chiral Compounds

The compound is also significant in generating chiral sultams and sultones when reacted with imines and glyoxylates in the presence of chiral catalysts such as chinchona alkaloids. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals to ensure efficacy and reduce side effects .

Chemical Synthesis

Intermediate in Organic Reactions

CPSCl serves as a key intermediate in various organic reactions. It can be used to introduce sulfonyl groups into organic molecules, enhancing their reactivity and biological activity. For example, it has been utilized to modify amino acids and other biologically active compounds, facilitating the development of new therapeutic agents .

Reactions with Amines and Alcohols

The compound readily reacts with amines to form sulfonamides, which are important pharmacophores in medicinal chemistry. Additionally, CPSCl can react with alcohols to create sulfonate esters, further expanding its utility in organic synthesis .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Chloropropanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroethanesulfonyl chloride

- Methanesulfonyl chloride

- Ethanesulfonyl chloride

- Trifluoromethanesulfonyl chloride

- Cyclopropanesulfonyl chloride

Comparison: 3-Chloropropanesulfonyl chloride is unique due to its three-carbon chain, which provides distinct reactivity and steric properties compared to shorter-chain sulfonyl chlorides like methanesulfonyl chloride and ethanesulfonyl chloride . Its structure allows for the formation of more complex and diverse chemical products, making it valuable in various synthetic applications .

Biologische Aktivität

3-Chloropropanesulfonyl chloride (CPSC), with the chemical formula C₃H₆Cl₂O₂S, is a sulfonyl chloride compound that has garnered attention for its role as a versatile intermediate in medicinal chemistry. This article reviews the biological activity of CPSC, emphasizing its applications in drug synthesis, enzymatic inhibition, and potential health effects.

- Molecular Weight : 177.04 g/mol

- Density : 1.456 g/cm³

- Boiling Point : 70°C (0.5 mmHg)

- Solubility : Soluble in dichloromethane, ethyl acetate, and hexane

- CAS Number : 1633-82-5

Applications in Medicinal Chemistry

CPSC is notably utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its primary applications include:

- Enzymatic Inhibitors : CPSC is employed in the preparation of many enzymatic inhibitors, which are crucial for developing drugs that target specific enzymes involved in disease processes .

- Synthesis of Chiral Compounds : It facilitates the generation and trapping of derived sulfene with imines and glyoxylates, leading to the formation of chiral sultams and sultones when used in conjunction with chinchona alkaloids .

Table 1: Key Applications of this compound

| Application | Description |

|---|---|

| Enzymatic Inhibitors | Used to create inhibitors targeting specific enzymes. |

| Chiral Compound Synthesis | Generates chiral sultams and sultones through reactions with imines. |

| Pharmaceutical Intermediates | Serves as a building block for various pharmaceutical agents. |

Biological Activity

Research indicates that CPSC exhibits significant biological activity, particularly in the context of drug discovery and development.

Case Studies

-

Synthesis of GPR119 Agonists :

A study reported the use of CPSC in synthesizing a novel series of indolinylpyrimidine-based GPR119 agonists. These compounds demonstrated promising activity in regulating glucagon-like peptide-1 secretion, which is vital for glucose homeostasis . -

Toxicological Effects :

While CPSC has beneficial applications, it can also pose health risks. Exposure to sulfonyl chlorides, including CPSC, can lead to severe skin and eye irritation. In occupational settings, improper handling has resulted in acute chemical burns and respiratory issues due to inhalation or dermal contact .

Table 2: Toxicological Profile of this compound

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloropropanesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. A common route starts with propane derivatives, where chlorination agents like thionyl chloride (SOCl₂) or PCl₃ are used under anhydrous conditions. For example, chlorination of propanal derivatives (as seen in analogous sulfonyl chloride syntheses) requires strict temperature control (e.g., 0–5°C) to minimize side reactions . Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis . Evidence from related compounds suggests yields depend on stoichiometric ratios of chlorinating agents and reaction time optimization .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, moisture-resistant containers at 2–8°C, away from light and oxidizing agents. Due to its mutagenicity , use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats). Quench accidental spills with alkaline solutions (e.g., sodium bicarbonate) to neutralize acidic byproducts. Waste must be segregated and disposed via certified hazardous waste handlers .

Q. What purification techniques are effective for isolating high-purity this compound?

- Methodological Answer : Vacuum distillation (bp 70°C at 0.5 mmHg) is standard for purification . For lab-scale isolation, recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) can achieve >95% purity. Monitor purity via GC-MS or NMR, as residual moisture may hydrolyze the compound to sulfonic acids .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic reactivity at the sulfonyl chloride group. Parameters like Fukui indices help predict nucleophilic attack sites, while solvation models (e.g., COSMO-RS) assess solvent effects on reaction kinetics. Compare computational results with experimental data (e.g., Hammett constants) to validate mechanistic pathways .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a sulfonating agent?

- Methodological Answer : Contradictions often arise from trace moisture or impurities. Systematic studies should:

- Standardize substrate drying protocols (e.g., molecular sieves).

- Compare yields under inert vs. ambient conditions.

- Analyze byproducts (e.g., sulfonic acids via FTIR) to quantify hydrolysis.

Literature examples show yield improvements of 15–20% when using rigorously anhydrous solvents .

Q. How does steric and electronic modulation of this compound influence its efficacy in synthesizing enzyme inhibitors?

- Methodological Answer : The sulfonyl chloride group reacts with amine/thiol nucleophiles in target molecules. Steric hindrance from the chloro-propyl chain can reduce reactivity with bulky residues, necessitating higher temperatures or catalysts (e.g., DMAP). Electronic effects (measured via σₚ values) correlate with reaction rates: electron-withdrawing substituents on target molecules enhance electrophilicity. Case studies in protease inhibitor synthesis demonstrate these trade-offs .

Q. What analytical methods are optimal for characterizing degradation products of this compound under varying environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-MS/MS identify hydrolysis products like 3-chloropropanesulfonic acid. Quantify degradation kinetics using HPLC-UV (λ = 210 nm). Stability-indicating methods (e.g., ion chromatography) detect trace chloride ions from decomposition. Mutagenicity of degradation products should be assessed via Ames tests .

Q. Safety and Compliance

Q. What are the critical hazard classifications for this compound, and how do they impact laboratory protocols?

- Methodological Answer : Classified as mutagenic (H341), corrosive (H314), and moisture-sensitive. Labs must:

- Implement ISO 10993-3 guidelines for mutagenicity testing.

- Use corrosion-resistant equipment (glass/PTFE).

- Document exposure risks in COSHH assessments. Emergency showers and eye-wash stations are mandatory .

Eigenschaften

IUPAC Name |

3-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167559 | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-82-5 | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.